3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 445269-17-0
VCID: VC21481593
InChI: InChI=1S/C22H25N3OS/c1-3-14-8-9-18-16(10-14)11-17-19(23)20(27-22(17)25-18)21(26)24-12-15-6-4-13(2)5-7-15/h4-7,11,14H,3,8-10,12,23H2,1-2H3,(H,24,26)
SMILES: CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC=C(C=C4)C)N
Molecular Formula: C22H25N3OS
Molecular Weight: 379.5g/mol

3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

CAS No.: 445269-17-0

Cat. No.: VC21481593

Molecular Formula: C22H25N3OS

Molecular Weight: 379.5g/mol

* For research use only. Not for human or veterinary use.

3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide - 445269-17-0

Specification

CAS No. 445269-17-0
Molecular Formula C22H25N3OS
Molecular Weight 379.5g/mol
IUPAC Name 3-amino-6-ethyl-N-[(4-methylphenyl)methyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Standard InChI InChI=1S/C22H25N3OS/c1-3-14-8-9-18-16(10-14)11-17-19(23)20(27-22(17)25-18)21(26)24-12-15-6-4-13(2)5-7-15/h4-7,11,14H,3,8-10,12,23H2,1-2H3,(H,24,26)
Standard InChI Key HWILETZKNCITDK-UHFFFAOYSA-N
SMILES CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC=C(C=C4)C)N
Canonical SMILES CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC=C(C=C4)C)N

Introduction

Chemical Structure and Properties

3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide consists of a tetrahydrothieno[2,3-b]quinoline core structure with specific substituents at strategic positions. The compound contains an amino group at position 3, an ethyl group at position 6, and an N-(4-methylbenzyl)carboxamide group at position 2 of the heterocyclic scaffold . This arrangement of functional groups contributes to its potential reactivity and biological properties.

The physical and chemical properties of this compound are detailed in Table 1:

PropertyValue
CAS Number445269-17-0
Molecular FormulaC₂₂H₂₅N₃OS
Molecular Weight379.5184 g/mol
IUPAC Name3-amino-6-ethyl-N-[(4-methylphenyl)methyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
SMILESCCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC=C(C=C4)C)N
InChIInChI=1S/C22H25N3OS/c1-3-14-8-9-18-16(10-14)11-17-19(23)20(27-22(17)25-18)21(26)24-12-15-6-4-13(2)5-7-15/h4-7,11,14H,3,8-10,12,23H2,1-2H3,(H,24,26)

The compound's structure incorporates several key features:

  • A tetrahydroquinoline ring system (partially saturated)

  • A fused thiophene ring forming the thieno[2,3-b]quinoline backbone

  • A primary amino group at position 3, providing basic properties

  • A carboxamide function linking to the 4-methylbenzyl group

  • An ethyl substituent at position 6 of the quinoline ring

The presence of these functional groups creates multiple sites for hydrogen bonding, enabling interactions with potential biological targets and contributing to its solubility profile.

Structural Analogues and Related Compounds

Understanding the structural relationships between 3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide and its analogues provides valuable insights into structure-activity relationships and potential applications.

Comparative Analysis of Structural Analogues

Table 2 presents a comparison of the target compound with several structural analogues:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideC₂₂H₂₅N₃OS379.52 g/molReference compound
3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideC₂₃H₂₄F₃N₃O₃S479.5 g/molContains trifluoromethyl at position 4; 2,4-dimethoxyphenyl instead of 4-methylbenzyl
3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrileC₁₄H₁₅N₃S257.36 g/molContains carbonitrile instead of carboxamide group
2-amino-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideC₁₁H₁₆N₂OS224.32 g/molSimpler benzo[b]thiophene system without quinoline portion

These structural variations can significantly impact the physicochemical properties and potential biological activities of the compounds:

  • The presence of a trifluoromethyl group in the second analogue likely increases lipophilicity and metabolic stability, potentially altering membrane permeability and drug-like properties .

  • The replacement of the carboxamide with a carbonitrile group (third analogue) eliminates hydrogen bond donor capabilities while maintaining acceptor characteristics, which could influence binding affinity to biological targets .

  • The simplified benzo[b]thiophene scaffold in the fourth analogue lacks the quinoline nitrogen, which would alter the electronic distribution and hydrogen bonding network within the molecule .

ParameterSpecification
Purity≥90%
AppearanceSolid
Standard Package Size1g
Price RangeApproximately $514.00 USD per gram
Lead Time1-3 weeks
Catalog NumberVC21481593 (Vulcanchem)
Storage ConditionsCool, dry place protected from light

The compound is typically supplied with analytical data including NMR, HPLC, and LC-MS specifications to confirm identity and purity .

Structural Characterization Techniques

Verification and characterization of 3-amino-6-ethyl-N-(4-methylbenzyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multiple analytical techniques:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For related compounds in the tetrahydrothieno[2,3-b]quinoline class, characteristic signals include those from the aromatic protons, methylene groups in the tetrahydroquinoline portion, the ethyl substituent, and the NH protons of the carboxamide and amino groups .

  • Infrared (IR) Spectroscopy: Typical absorption bands would include:

    • NH stretching (amino and carboxamide groups): 3300-3500 cm⁻¹

    • C=O stretching (carboxamide): 1640-1670 cm⁻¹

    • C=C and C=N stretching: 1600-1620 cm⁻¹

  • Mass Spectrometry: The molecular ion peak at m/z 379.5 corresponding to the molecular formula C₂₂H₂₅N₃OS provides confirmation of the molecular weight, with fragmentation patterns characteristic of the thieno[2,3-b]quinoline scaffold .

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